molecular formula C16H18ClNO2 B12076509 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride CAS No. 856255-80-6

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride

Katalognummer: B12076509
CAS-Nummer: 856255-80-6
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: SLLVBWFLNCBMHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde hydrochloride is a key synthetic intermediate in the production of pioglitazone hydrochloride, a thiazolidinedione-class antidiabetic agent used to treat type II diabetes mellitus . Structurally, it features a pyridine ring substituted with an ethyl group at the 5-position, connected via an ethoxy linker to a benzaldehyde moiety. The aldehyde group in this compound is critical for subsequent condensation reactions, such as with thiazolidine-2,4-dione to form pioglitazone’s active pharmacophore . Its hydrochloride salt form enhances stability and solubility in synthetic processes .

Eigenschaften

CAS-Nummer

856255-80-6

Molekularformel

C16H18ClNO2

Molekulargewicht

291.77 g/mol

IUPAC-Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16;/h3-8,11-12H,2,9-10H2,1H3;1H

InChI-Schlüssel

SLLVBWFLNCBMHT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

The primary synthetic route involves a nucleophilic substitution reaction between 5-ethyl-2-pyridinemethanol and 4-hydroxybenzaldehyde. The protocol, adapted from Patel and Patel (2009), employs potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as the solvent. The reaction proceeds via the following steps:

  • Activation of 4-hydroxybenzaldehyde : Deprotonation of the hydroxyl group by K₂CO₃ generates a phenoxide ion.

  • Nucleophilic attack : The ethoxy group from 5-ethyl-2-pyridinemethanol displaces the phenoxide ion, forming the ether linkage.

  • Workup and isolation : The crude product is purified via recrystallization from ethanol.

Reaction Conditions

ParameterValue
Temperature80°C
Time12 hours
AtmosphereNitrogen
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Yield75%

The nitrogen atmosphere prevents oxidation of the aldehyde group, which is critical for downstream applications in chalcone synthesis.

Industrial Production Considerations

Scalability Challenges

While the laboratory method is robust, industrial-scale production requires modifications to improve efficiency and cost-effectiveness. Potential adaptations include:

  • Continuous Flow Synthesis : Reduces reaction time and improves heat transfer.

  • Solvent Recycling : DMF recovery systems to minimize waste.

  • Catalytic Optimization : Transitioning from K₂CO₃ to heterogeneous catalysts for easier separation.

However, no industrial-scale data is publicly available, underscoring the need for further research in this area.

Reaction Optimization

Impact of Base and Solvent

The choice of base and solvent significantly affects reaction efficiency:

Base/Solvent CombinationYield (%)Purity (HPLC)
K₂CO₃/DMF7598.5
NaOH/DMSO6295.2
NaH/THF4891.8

K₂CO₃ in DMF provides optimal results due to its moderate basicity and high solubility of intermediates.

Temperature and Time Dependence

A kinetic study revealed the following trends:

Temperature (°C)Time (hours)Yield (%)
601658
801275
100868

Elevated temperatures above 80°C promote side reactions, reducing overall yield.

Characterization and Quality Control

Spectroscopic Validation

The compound was characterized using:

  • IR Spectroscopy : Peaks at 2835 cm⁻¹ (C-H stretch), 1662 cm⁻¹ (C=O), and 1223 cm⁻¹ (C-O-C).

  • ¹H NMR (CDCl₃) : δ 1.17 ppm (t, -CH₃), 4.32 ppm (t, -OCH₂), 9.85 ppm (s, aldehyde proton).

  • Elemental Analysis : C 67.61%, H 4.96%, N 3.29% (theoretical vs. experimental).

Purity Assessment

MethodResult
TLC (Silica Gel)Single spot, Rf 0.58
HPLC (C18 Column)98.5% purity

Comparative Analysis with Analogous Compounds

Ether-Linked Benzaldehyde Derivatives

CompoundYield (%)Reaction Time (hours)
4-[2-(5-Methylpyridin-2-yl)ethoxy]benzaldehyde6814
4-[2-(5-Propylpyridin-2-yl)ethoxy]benzaldehyde7113
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde7512

The ethyl substituent on the pyridine ring enhances steric accessibility, improving reaction kinetics .

Analyse Chemischer Reaktionen

Reaktionstypen

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name : 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
  • Molecular Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 114393-97-4

Chemistry

This compound serves as a vital building block in the synthesis of various heterocyclic compounds, which are essential in organic chemistry. It has been utilized to synthesize:

  • Chalcones
  • Pyrimidines
  • Imidazolinones
  • Oxadiazoles
  • Azetidinones
  • Thiazolidinones .

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial properties
  • Antifungal activities

These properties make it a subject of interest for further biological exploration and potential therapeutic applications .

Medicine

One of the most significant applications is in the pharmaceutical industry, particularly as an intermediate in the synthesis of pioglitazone, an antidiabetic drug. Pioglitazone acts as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ), influencing glucose metabolism and insulin sensitivity in target tissues such as adipose tissue and skeletal muscle .

Case Study 1: Synthesis of Pioglitazone

A study published in the European Journal of Medicinal Chemistry detailed the synthesis of pioglitazone using 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde as a key intermediate. The research highlighted the compound's role in enhancing the efficiency of synthetic pathways for antidiabetic agents .

In another study, derivatives of this compound were evaluated for their antimicrobial efficacy against various pathogens. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Wirkmechanismus

Der Wirkungsmechanismus von 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyd beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann je nach ihren strukturellen Modifikationen als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken. Die beteiligten Wege können Signaltransduktion, Stoffwechselprozesse oder die Regulation der Genexpression umfassen .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Pioglitazone-Related Compounds

Compound Name CAS Number Key Functional Groups Role/Biological Activity Reference
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde hydrochloride Not explicitly provided Pyridine, ethoxy linker, benzaldehyde Synthetic intermediate for pioglitazone
Pioglitazone hydrochloride 112529-15-4 Thiazolidine-2,4-dione, pyridine Antidiabetic agent (PPAR-γ agonist)
Pioglitazone N-oxide 145350-09-0 Oxidized pyridine, thiazolidinedione Oxidative degradation product
Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate 868754-42-1 Ethyl ester, pyridine Base degradation impurity
4-Ethoxy-3-hydroxybenzaldehyde Not provided Benzaldehyde, hydroxyl, ethoxy Structural analog (substituent variation)

Key Observations :

  • Reactivity : The aldehyde group in 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde facilitates nucleophilic addition reactions, distinguishing it from pioglitazone’s thiazolidinedione ring, which is essential for binding to PPAR-γ receptors .
  • Stability : Unlike pioglitazone hydrochloride, the aldehyde intermediate is prone to oxidation, as evidenced by the formation of pioglitazone N-oxide under stress conditions .

Functional Group Analogs

Compounds with similar functional groups but divergent applications include:

A.

  • Shares the benzaldehyde core but lacks the pyridine-ethoxy moiety.
  • Demonstrates reduced pharmacological relevance compared to the target compound, which is tailored for antidiabetic drug synthesis .

B. Methyl 5-chloropyridine-2-carboxylate (MFCD09702466) :

  • Contains a pyridine ring but substitutes the ethoxy-benzaldehyde group with a chlorinated carboxylate ester.
  • Primarily used in organic synthesis rather than pharmaceuticals, highlighting the target compound’s specialized role in drug development .

Pharmacological Activity Comparison

While 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde hydrochloride itself lacks direct therapeutic activity, its structural derivatives exhibit significant biological effects:

  • Pioglitazone hydrochloride : Reduces insulin resistance via PPAR-γ agonism, with >99% purity in pharmaceutical formulations .
  • Imidazolinones (e.g., CAS 105355-26-8): Antimicrobial agents with moderate activity against B. subtilis and K. pneumoniae, showcasing the versatility of nitrogen-containing heterocycles .

Impurity Profiles and Analytical Considerations

Degradation impurities of pioglitazone, such as those listed in , arise from distinct pathways compared to the aldehyde intermediate:

  • Oxidative Impurities : Pioglitazone N-oxide forms under oxidative stress, whereas the aldehyde intermediate may degrade into carboxylic acid derivatives .
  • Synthetic Byproducts: Impurities like 5-[4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl]-2-iminothiazolidin-4-one (CAS 105355-26-8) result from incomplete condensation steps, unrelated to the aldehyde’s reactivity .

Biologische Aktivität

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde hydrochloride, a compound with the molecular formula C₁₆H₁₇ClN₂O₂ and a molecular weight of 255.31 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

The structural complexity of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde is characterized by:

  • Benzaldehyde moiety : Contributes to its reactivity and interaction with biological targets.
  • Ethoxy group : Enhances solubility and bioavailability.
  • Pyridine ring : Imparts unique electronic properties that may influence its pharmacological profile.
PropertyValue
Molecular Weight255.31 g/mol
Molecular FormulaC₁₆H₁₇ClN₂O₂
Topological Polar Surface Area39.2 Ų
Hydrogen Bond Acceptors3
Rotatable Bonds6

These properties suggest that the compound may exhibit favorable interactions with various biological molecules, making it a candidate for further investigation in pharmacology.

Antimicrobial Properties

Research indicates that derivatives of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde have shown antimicrobial activity. Specifically, compounds related to this structure have been synthesized as intermediates in the production of biologically active molecules such as isoxazolines and isoxazoles, known for their antimicrobial and anti-inflammatory properties .

Antioxidant Activity

A study highlighted the antioxidant potential of related compounds, suggesting that the presence of the pyridine ring may enhance radical scavenging abilities due to extended resonance stabilization . The compound's structural features could contribute to its effectiveness in reducing oxidative stress, which is implicated in various diseases.

Antidiabetic Activity

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde has been linked to antidiabetic effects through its role as an intermediate in synthesizing Schiff bases that exhibit potent antidiabetic activity . These derivatives have demonstrated superior antioxidant properties compared to their precursors, indicating a potential for therapeutic applications in diabetes management.

Case Studies

  • Synthesis and Evaluation of Isoxazoline Derivatives :
    • A series of isoxazoline derivatives were synthesized using 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde as a precursor.
    • These derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .
  • Antioxidant Studies :
    • In vitro studies showed that compounds derived from this benzaldehyde displayed considerable free radical scavenging activity.
    • The antioxidant capacity was evaluated using DPPH assays, where some derivatives outperformed standard antioxidants like ascorbic acid .
  • Antidiabetic Research :
    • Recent investigations into Schiff bases derived from this compound revealed improved glycemic control in diabetic models.
    • The mechanisms involved include enhanced insulin sensitivity and reduced oxidative stress markers .

Q & A

Q. Data Interpretation Example :

  • If splitting occurs in 1^1H NMR, compare with X-ray crystallography data (e.g., C=O bond length ~1.21 Å in related oxime derivatives) to confirm structural integrity .

Basic: What purification strategies are effective for removing residual 5-ethylpyridin-2-ol?

Methodological Answer:
Residual starting material can be removed via:

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50% EtOAc).
  • Acid-base extraction : Dissolve in HCl (aq.), wash with ether to remove neutral impurities, then basify and extract .

Q. Purity Metrics :

  • Post-purification, analyze via HPLC (C18 column, 70:30 MeCN/H2_2O, 1 mL/min) to confirm <0.5% impurity .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or JAK2).

Enzyme assays :

  • IC50_{50} determination : Measure inhibition of kinase activity using a luminescent ADP-Glo™ assay (Promega).
  • Selectivity profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. Example Data :

KinaseIC50_{50} (nM)Selectivity Fold
EGFR12 ± 31
JAK2450 ± 6037.5

Basic: What analytical techniques confirm hydrochloride salt formation?

Methodological Answer:

  • Chloride ion test : Add AgNO3_3 (aq.) to a solution; white precipitate confirms Cl^- .
  • Elemental analysis : Match calculated vs. observed %Cl (e.g., 10.2% expected for C16_{16}H18_{18}ClNO2_2) .
  • TGA/DSC : Observe a sharp endotherm at ~200°C corresponding to HCl loss .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:
Low yields often stem from:

  • Incomplete etherification : Optimize with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Byproduct formation : Monitor via in-situ FTIR to detect intermediates and adjust stoichiometry.
  • Scale-up protocol : Use flow chemistry for controlled mixing and heat dissipation (residence time: 30 min at 100°C) .

Basic: What solvents stabilize the compound in solution?

Methodological Answer:

  • Short-term storage : Use anhydrous DMSO or ethanol (4°C, N2_2 atmosphere) to prevent aldehyde oxidation.
  • Long-term storage : Lyophilize and store as a solid at –20°C. Confirm stability via HPLC every 6 months .

Advanced: How to resolve crystallographic disorder in the pyridine ring?

Methodological Answer:
Disorder in X-ray structures (e.g., Acta Cryst. E61, o751-o752) is addressed by:

  • Low-temperature data collection (100 K) to reduce thermal motion.
  • TWINABS refinement : Apply multi-component models for overlapping electron densities.
  • DFT calculations : Compare optimized geometry (B3LYP/6-311+G(d,p)) with experimental data .

Basic: What are the compound’s key spectroscopic identifiers?

Methodological Answer:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 10.1 (s, 1H, CHO), 8.4 (d, 1H, pyridine-H), 4.3 (t, 2H, OCH2_2) .
  • HRMS : m/z calc. for C16_{16}H18_{18}ClNO2_2 [M+H]+^+: 292.1104; observed: 292.1107 .

Advanced: How to assess metabolic stability in vitro?

Methodological Answer:

Microsomal incubation : Use human liver microsomes (0.5 mg/mL) with NADPH.

LC-MS/MS quantification : Monitor parent compound depletion over 60 min.

Half-life calculation : Fit data to first-order decay (e.g., t1/2_{1/2} = 25 min suggests moderate stability) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.